molecular formula C8H18ClNO4 B8071265 N-Ethyldeoxynojirimycin HCl

N-Ethyldeoxynojirimycin HCl

Cat. No.: B8071265
M. Wt: 227.68 g/mol
InChI Key: YVZSBJPQUMOYLM-FNYDNKIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyldeoxynojirimycin Hydrochloride is a hydroxypiperidine derivative known for its potent inhibitory activity against alpha-glucosidase enzymes. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of viral infections and metabolic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyldeoxynojirimycin Hydrochloride typically involves the modification of deoxynojirimycinThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of N-Ethyldeoxynojirimycin Hydrochloride is carried out under Good Manufacturing Practice (GMP) conditions. This involves large-scale synthesis in cleanroom environments to maintain the quality and consistency of the product. The process is optimized for scalability, ensuring that the compound can be produced in kilogram to metric ton quantities.

Chemical Reactions Analysis

Types of Reactions: N-Ethyldeoxynojirimycin Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can result in a range of substituted analogs .

Scientific Research Applications

N-Ethyldeoxynojirimycin Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of N-Ethyldeoxynojirimycin Hydrochloride involves the inhibition of alpha-glucosidase enzymes. By binding to the active site of these enzymes, the compound prevents the breakdown of complex carbohydrates into simple sugars, thereby reducing glucose absorption in the intestines. This mechanism is particularly beneficial in managing conditions like diabetes and viral infections .

Comparison with Similar Compounds

Uniqueness: N-Ethyldeoxynojirimycin Hydrochloride stands out due to its specific ethyl modification, which enhances its inhibitory potency and selectivity towards alpha-glucosidase enzymes. This modification also contributes to its unique pharmacokinetic properties, making it a valuable compound in both research and therapeutic contexts .

Properties

IUPAC Name

(2R,3R,4R,5S)-1-ethyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO4.ClH/c1-2-9-3-6(11)8(13)7(12)5(9)4-10;/h5-8,10-13H,2-4H2,1H3;1H/t5-,6+,7-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZSBJPQUMOYLM-FNYDNKIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C(C(C1CO)O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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